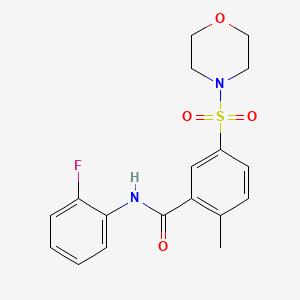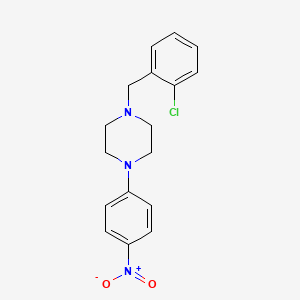
1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, also known as MNPN, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPN belongs to the class of pyrrolidine-based compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. As mentioned earlier, this compound inhibits acetylcholinesterase and topoisomerase II, which are involved in neurotransmitter breakdown and DNA replication and repair, respectively. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific research area being studied. In neuroscience, this compound has been shown to improve cognitive function and memory by increasing acetylcholine levels in the brain. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to possess anti-inflammatory activity, which could have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental setups.
One limitation of this compound is its potential toxicity, which could limit its use in certain experimental systems. This compound has been shown to have cytotoxic effects on certain cell types, which could complicate its use in cell-based assays. Additionally, this compound has not been extensively studied in vivo, which could limit its potential applications in animal models.
Orientations Futures
Future research on 1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile could focus on several areas, including the development of new derivatives with improved activity and selectivity, the study of its potential applications in other disease areas, and the investigation of its mechanism of action in more detail. Additionally, this compound could be studied in vivo to determine its potential as a therapeutic agent for various diseases. Overall, this compound represents a promising compound for scientific research, with potential applications in various areas of medicine and drug discovery.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile involves a multi-step process that starts with the reaction between 4-methoxy-3-nitrobenzoic acid and phenylhydrazine to form 4-methoxy-3-nitrophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the corresponding pyrrole derivative. Finally, the pyrrole derivative is reacted with benzaldehyde to yield this compound.
Applications De Recherche Scientifique
1-(4-methoxy-3-nitrobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
In cancer research, this compound has been shown to possess anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This activity is thought to be mediated by the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair.
In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved activity and selectivity. For example, this compound derivatives have been synthesized and tested for their potential as anti-cancer agents, with promising results.
Propriétés
IUPAC Name |
1-(4-methoxy-3-nitrobenzoyl)-2-phenylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-17-9-8-14(12-16(17)22(24)25)18(23)21-11-5-10-19(21,13-20)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOVCHJKUUPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2(C#N)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)

![2-(3-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4897509.png)

![4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4897530.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![5-{3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897565.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4897578.png)